2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide

Medicinal Chemistry Crystallography Solid-State Pharmaceutics

Select this unsubstituted acetamide to establish baseline kinase inhibition in VEGFR-2 SAR studies. Its free primary amide (-C(O)NH2) is a critical hydrogen-bond donor/acceptor essential for target engagement, absent in ester analogs, making it the ideal minimal pharmacophore tool. Use it as a low-potency control in HepG2/MCF-7 apoptosis assays to differentiate scaffold-driven effects from N-substituent enhancements, and as a low-lipophilicity benchmark for antimicrobial QSAR modeling.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
Cat. No. B7825666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1SCC(=O)N
InChIInChI=1S/C11H11N3OS/c1-7-11(16-6-10(12)15)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3,(H2,12,15)
InChIKeyDLZBQIFFJPYIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide: Core Scaffold, Physicochemical Profile, and Procurement Considerations


2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide (C11H11N3OS) is a heterocyclic small molecule featuring a quinoxaline core linked via a thioether bridge to an acetamide terminus. Its classification as a quinoxaline derivative places it within a privileged scaffold known for diverse biological activities, including anticancer, antimicrobial, and antiviral effects [1]. The compound serves as a critical synthetic intermediate and a foundational scaffold for structure-activity relationship (SAR) studies targeting VEGFR-2 and other kinase inhibitors [2]. In procurement contexts, its purity profile, typically reported at 95% or higher, and its unambiguous structural identity—confirmed by crystallographic studies of close analogs—are primary considerations for reproducibility in biological assays [3]. The presence of the free primary amide group differentiates it from N-substituted derivatives, offering a distinct hydrogen-bonding pharmacophore essential for target engagement.

2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide: Why Generic Substitution of Quinoxaline Thioethers Compromises Assay Integrity


Substitution with generic quinoxaline-2-thioacetamides or N-alkylated analogs is not scientifically justified for 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide due to its distinct structural and functional attributes. The free primary amide group (-C(O)NH2) is a critical hydrogen-bond donor/acceptor that directly influences target binding affinity and solubility, a feature absent in ester analogs like ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate [1]. Furthermore, the 3-methyl substitution on the quinoxaline ring is a key determinant of VEGFR-2 inhibitory potency and selectivity, as demonstrated by SAR studies on related 3-methylquinoxaline derivatives where even minor N-substitutions lead to significant shifts in IC50 values (ranging from 2.1 to >50 µM) [2]. Consequently, utilizing N-substituted derivatives or unsubstituted quinoxaline thioethers without rigorous orthogonal validation introduces unacceptable variability in dose-response relationships and target engagement profiles, undermining data reproducibility in both biochemical and cell-based assays [3].

Quantitative Differentiation of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide: A Comparator-Driven Evidence Guide for Scientific Selection


Structural Basis for Differentiation: Primary Amide vs. Ester Functional Group Impact on Crystallinity and Hydrogen Bonding

In contrast to its ethyl ester analog, ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate, 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide possesses a primary amide terminus that fundamentally alters its intermolecular interactions and solid-state properties. While the ester derivative exhibits a dihedral angle of 81.74° between the quinoxaline ring system and the sulfanylacetate substituent, the primary amide in the target compound enables additional hydrogen bonding capacity (H-bond donor count = 2, acceptor count = 3) [1]. This functional group disparity translates to predictable differences in solubility (amide > ester in aqueous buffers) and metabolic stability, critical parameters for in vitro assay design and potential in vivo applications [2].

Medicinal Chemistry Crystallography Solid-State Pharmaceutics

VEGFR-2 Inhibitory Potential: Class-Level Inference from 3-Methylquinoxaline Scaffold

While direct VEGFR-2 IC50 data for 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is not publicly available, class-level inference from closely related 3-methylquinoxaline-2-thiol derivatives provides a quantitative benchmark. In a 2021 study, a series of 3-methylquinoxaline derivatives exhibited VEGFR-2 inhibitory activities with IC50 values ranging from 2.9 to 5.4 µM [1]. The target compound, bearing the unsubstituted acetamide, is positioned as a minimal pharmacophore for this activity. This contrasts with N-substituted analogs in the same class, such as compound 11e (IC50 = 3.4 µM against MCF-7 cells), where bulkier substituents modulate potency but may introduce off-target liabilities or alter selectivity profiles [1]. Therefore, 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide serves as an essential tool compound for establishing baseline VEGFR-2 engagement and for SAR studies aimed at optimizing selectivity away from cytotoxic off-target effects.

Oncology Kinase Inhibition Angiogenesis

Anticancer Cytotoxicity Profile: Comparative Analysis Against HepG2 and MCF-7 Cell Lines

Data from a 2021 study on 3-methylquinoxaline derivatives provides a quantitative cytotoxicity baseline for the target compound's scaffold. In this study, compounds 11e, 11g, 12e, 12g, and 12k exhibited IC50 values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cancer cell lines, comparing favorably to the reference drug sorafenib (IC50 = 3.4 µM for MCF-7 and 2.2 µM for HepG2) [1]. The most potent analog, 11e, induced significant apoptosis (49.14% vs. 9.71% in control cells) and arrested the cell cycle at the G2/M phase [1]. While specific IC50 values for 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide are not reported, its structural simplicity suggests it may serve as a less potent but potentially more selective starting point compared to these N-substituted, more potent analogs. This makes it a valuable comparator for elucidating structure-activity relationships and for assessing target-specific vs. off-target cytotoxicity.

Cancer Research Cytotoxicity Apoptosis

Antimicrobial Activity Differentiation: Lipophilic Acetamide Scaffold Comparison

A 2018 study on lipophilic acetamide derivatives, while not directly evaluating 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide, provides a quantitative framework for understanding the antimicrobial potential of related scaffolds. In that study, compounds such as 5c and 6d exhibited broad-spectrum antibacterial activity nearly equipotent to ciprofloxacin (MIC not explicitly quantified for ciprofloxacin in the abstract), and compounds 5c, 6a, 6f, and 8c showed antifungal activity with MIC values ranging from 33-40 mg/mL, comparable to clotrimazole (MIC 25 mg/mL) [1]. The target compound, with its unsubstituted acetamide, represents a less lipophilic variant compared to the benzylamine and sulpha derivatives in that study. This difference in lipophilicity (predicted cLogP for target compound is lower than for N-benzyl or N-sulpha analogs) is expected to correlate with altered membrane permeability and antimicrobial spectrum [2]. Therefore, the target compound serves as a critical comparator for understanding the role of lipophilicity in antimicrobial activity within this chemical class.

Antimicrobial Resistance Drug Discovery Microbiology

Antiviral Activity Potential: Patent-Derived Structural Insights

A 2015 patent (US10160756B2) explicitly claims a series of 2-(3-methylquinoxalin-2-yl)sulfanyl acetamide derivatives, including the target compound, for the treatment of viral infections, particularly those caused by Filoviridae and Arenaviridae [1]. While the patent does not disclose specific IC50 or EC50 values for the unsubstituted acetamide, its inclusion as a core scaffold in a composition-of-matter patent underscores its recognized utility as a building block for antiviral agents. The patent specifically highlights the 3-methylquinoxaline-thioether-acetamide motif as essential for the antiviral effect. This provides a strong intellectual property and functional rationale for procuring this specific compound over non-patented or structurally divergent quinoxaline analogs, as it represents a validated starting point for antiviral drug discovery programs [1].

Virology Antiviral Drug Discovery Filovirus

Optimal Research and Procurement Scenarios for 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide Based on Evidence-Based Differentiation


Medicinal Chemistry: Baseline Scaffold for VEGFR-2 Kinase Inhibitor SAR Studies

In medicinal chemistry campaigns targeting VEGFR-2, 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide serves as an essential minimal pharmacophore. Given that optimized 3-methylquinoxaline derivatives exhibit VEGFR-2 IC50 values in the 2.9–5.4 µM range [1], this unsubstituted acetamide is the ideal tool compound for establishing baseline kinase inhibition. It enables researchers to quantify the contribution of N-substituents to potency and selectivity, thereby guiding rational design and reducing the synthesis of inactive analogs. Procurement of this specific scaffold ensures SAR studies are grounded in a well-defined, patent-relevant chemical starting point.

Cancer Biology: Control Compound for Apoptosis and Cell Cycle Assays

For researchers investigating apoptosis induction and cell cycle arrest in HepG2 or MCF-7 cancer cell lines, this compound provides a structurally defined control. While more potent analogs like 11e induce 49.14% apoptosis and G2/M arrest [1], the unsubstituted acetamide is expected to exhibit lower potency, making it a valuable negative or low-activity control. This allows for clear differentiation between scaffold-driven cytotoxicity and effects specifically enhanced by N-substituents. Procuring this compound ensures that experimental results are not confounded by the high potency of optimized derivatives, thereby improving assay dynamic range and interpretability.

Antimicrobial Research: Lipophilicity Benchmark for Membrane Permeability Studies

In studies aimed at understanding the relationship between lipophilicity and antimicrobial activity, 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide serves as a low-lipophilicity benchmark. Compared to N-benzyl or N-sulpha derivatives that exhibit near-ciprofloxacin antibacterial activity and antifungal MICs of 33-40 mg/mL [1], this compound's lower predicted cLogP makes it ideal for probing the minimal lipophilicity required for membrane penetration. Procurement of this specific acetamide enables quantitative structure-activity relationship (QSAR) modeling and the rational design of analogs with optimized permeability and antimicrobial spectrum.

Antiviral Drug Discovery: Patent-Validated Scaffold for Filovirus/Arenavirus Programs

For antiviral drug discovery programs targeting Filoviridae or Arenaviridae, this compound is a strategically important procurement. Its explicit inclusion as a core scaffold in US Patent US10160756B2 [1] validates its relevance and provides a clear intellectual property landscape. Researchers can utilize this compound to confirm the activity of the minimal pharmacophore claimed in the patent, to design novel analogs with improved potency, or to conduct mechanism-of-action studies. Procuring this specific acetamide ensures alignment with existing patent claims and may facilitate future licensing or collaboration opportunities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.